molecular formula C10H9BrF3NO B2942058 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide CAS No. 3854-19-1

2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2942058
CAS No.: 3854-19-1
M. Wt: 296.087
InChI Key: XIWMZTOAUKQLAP-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide is an organic compound with the molecular formula C10H9BrF3NO It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide typically involves the bromination of N-[2-(trifluoromethyl)phenyl]propanamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol, depending on the reducing agent used.

    Oxidation Reactions: Oxidative conditions can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide can be compared with other similar compounds, such as:

    2-bromo-N-[4-(trifluoromethyl)phenyl]propanamide: Differing in the position of the trifluoromethyl group, which can affect its reactivity and biological activity.

    2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide: Substitution of bromine with chlorine, leading to differences in chemical properties and reactivity.

    2-bromo-N-[2-(difluoromethyl)phenyl]propanamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c1-6(11)9(16)15-8-5-3-2-4-7(8)10(12,13)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWMZTOAUKQLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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